4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Overview
Description
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C7H6N4O. It is characterized by the presence of a pyridine ring fused to an oxadiazole ring, making it a unique structure in the realm of organic chemistry.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine . .
Biochemical Analysis
Biochemical Properties
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby altering cellular signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, it can cause significant toxicity, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to cytotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be targeted to other cellular compartments through post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with nitrous acid, followed by cyclization. The reaction conditions often require a controlled temperature and the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Pyridine Derivatives: Compounds with a pyridine ring but different functional groups attached.
Other Heterocyclic Amines: Compounds with similar amine groups but different ring structures.
Uniqueness: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBDHWJUIFECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362840 | |
Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131988-01-7 | |
Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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